N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide
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Description
N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C21H25N3O2 and its molecular weight is 351.45. The purity is usually 95%.
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Scientific Research Applications
Photocyclization in Organic Synthesis
Photocyclization of N-formyl-N-methyl α,β-unsaturated amides, such as N-formyl-N-methylcyclohexene-1-carboxamide, leads to the formation of azetidine-2,4-diones. This process, which involves intramolecular hydrogen abstraction, showcases the utility of related compounds in synthesizing complex molecular structures with potential applications in organic synthesis and drug design (Maruyama, Kazuhiro et al., 1980).
Antituberculosis Activity
Indole-2-carboxamides, closely related to the chemical family of interest, have been identified as promising antituberculosis agents. Structural modifications, such as alkyl groups attached to the cyclohexyl ring, have been shown to significantly improve activity against Mycobacterium tuberculosis, demonstrating the potential of these compounds in developing new treatments for tuberculosis (R. R. Kondreddi et al., 2013).
Palladium-Catalyzed Intramolecular Amination
Efficient synthesis methods have been developed for azetidines, pyrrolidines, and indolines via palladium-catalyzed intramolecular amination of C(sp3)-H and C(sp2)-H bonds. These methods leverage the structural features of compounds related to N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide, highlighting their importance in the synthesis of biologically relevant heterocycles (G. He et al., 2012).
Antimicrobial and Anticancer Potential
The synthesis and evaluation of functionalized indoles, closely related structurally to the compound of interest, have been explored for antimicrobial and anticancer activities. These studies reveal the potential therapeutic applications of such compounds, especially in the development of new anticancer and antimicrobial agents (N. Gokhale et al., 2017).
Drug Design and Discovery
The compound N-((trans)-4-(2-(7-cyano-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexyl)-1H-indole-2-carboxamide, which shares a similar structural framework, has been demonstrated to negatively modulate the binding of dopamine at the dopamine D2 receptor, showcasing the role of such compounds in the design of novel pharmacological agents (Shailesh N Mistry et al., 2015).
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c25-20(22-11-10-15-6-2-1-3-7-15)16-13-24(14-16)21(26)18-12-23-19-9-5-4-8-17(18)19/h4-6,8-9,12,16,23H,1-3,7,10-11,13-14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLFURSOOWHFIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2CN(C2)C(=O)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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